Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate
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Overview
Description
Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a 4-chlorobenzyl group attached to the oxygen atom of the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate typically involves the reaction of 6-hydroxy-2-formylnicotinate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 6-((4-chlorobenzyl)oxy)-2-carboxynicotinate.
Reduction: Methyl 6-((4-chlorobenzyl)oxy)-2-hydroxymethylnicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate.
- Ethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate.
Uniqueness
Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nicotinate moiety with the 4-chlorobenzyl group also contributes to its unique properties and applications.
Biological Activity
Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that combines a methyl ester, a formyl group, and a chlorobenzyl ether linked to a nicotinic acid derivative. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN1O3, with a molecular weight of approximately 305.71 g/mol. The presence of the pyridine ring and various functional groups enhances its reactivity and biological interactions.
Structural Features
Feature | Description |
---|---|
Pyridine Ring | Common in pharmaceuticals, enhances activity |
Chlorobenzyl Ether | Potential for increased lipophilicity |
Formyl Group | May contribute to reactivity and binding |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may act by inhibiting key kinases involved in cell signaling, such as ERK1/2, which are crucial for cancer cell survival and proliferation .
- Case Study : A study demonstrated that related compounds significantly reduced tumor size in animal models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The chlorobenzyl ether may enhance the compound's ability to modulate inflammatory responses.
- Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Similar nicotinic acid derivatives have demonstrated varying degrees of antibacterial and antifungal properties.
- Study Overview : Comparative analyses have shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis Methods
The synthesis of this compound can be approached through several methods, including:
- Esterification : Reaction of nicotinic acid with chlorobenzyl alcohol followed by formylation.
- Direct Functionalization : Utilizing coupling reactions to introduce the chlorobenzyl ether directly onto the pyridine ring.
Properties
Molecular Formula |
C15H12ClNO4 |
---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
methyl 6-[(4-chlorophenyl)methoxy]-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-7-14(17-13(12)8-18)21-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
RQQDPGFOGWPTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)OCC2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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